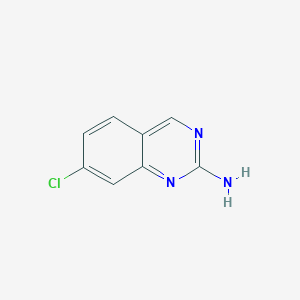

![molecular formula C23H17Cl2N3O3 B112271 benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate CAS No. 209985-28-4](/img/structure/B112271.png)

benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

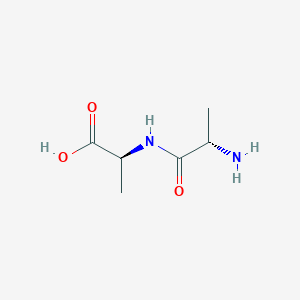

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. It would include a benzodiazepine ring, a benzyl group, and a carbamate group .Chemical Reactions Analysis

Carbamates, such as the one in this compound, are known to undergo a variety of chemical reactions. They can be hydrolyzed, and they can also participate in various substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzyl carbamate, a related compound, is a white solid that is soluble in organic solvents and moderately soluble in water .Scientific Research Applications

Solubility Studies

- A study explored the solubility of related benzodiazepines, including 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one, in different solvent mixtures. This research provides insights into the solubility behavior of similar compounds, which can be critical for pharmaceutical formulation and industrial applications (Jouyban et al., 2010).

Synthesis and Labeling

- Research has been conducted on the synthesis of labeled derivatives of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This work is important for creating labeled compounds for further study in various fields like biochemistry and pharmacology (Kaegi & Burger, 1982).

Involvement in Inflammatory Responses

- A study investigated the anti-inflammatory effects of compounds related to benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate. Understanding these effects can have implications in developing new anti-inflammatory drugs (Torres et al., 1999).

New Synthesis Technology

- Recent advancements in the synthesis of related 1,4-benzodiazepine derivatives have been reported, which is crucial for efficient production and wide availability for research and therapeutic use (Lyukshenko et al., 2019).

Role in Rheumatoid Arthritis

- Research on the effects of peripheral benzodiazepine receptor ligands, including similar compounds, on the progression of rheumatoid arthritis in animal models, provides insights into potential therapeutic applications for inflammatory diseases (Bribes et al., 2002).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds are often involved in modulating the activity of neurotransmitters in the central nervous system .

Biochemical Pathways

Compounds with similar structures often influence pathways related to neurotransmission .

Pharmacokinetics

The compound’s molecular weight (419860 Da ) and LogP (4.91 ) suggest that it may have good bioavailability.

properties

IUPAC Name |

benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c24-15-10-11-19-17(12-15)20(16-8-4-5-9-18(16)25)27-21(22(29)26-19)28-23(30)31-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,26,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPXLSZJACGNOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)